Naphthalene-1,8-dicarbaldehyde
Overview
Description
Naphthalene-1,8-dicarbaldehyde is an organic compound with the molecular formula C12H8O2 It is a derivative of naphthalene, characterized by the presence of two formyl groups (-CHO) at the 1 and 8 positions of the naphthalene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: Naphthalene-1,8-dicarbaldehyde can be synthesized through several methods. One common approach involves the oxidation of naphthalene-1,8-dimethanol using oxidizing agents such as pyridinium chlorochromate (PCC) or manganese dioxide (MnO2). The reaction typically occurs in an organic solvent like dichloromethane at room temperature.
Industrial Production Methods: Industrial production of this compound often involves the catalytic oxidation of naphthalene derivatives. This process can be optimized for higher yields and purity by controlling reaction parameters such as temperature, pressure, and the concentration of reactants.
Chemical Reactions Analysis
Types of Reactions: Naphthalene-1,8-dicarbaldehyde undergoes various chemical reactions, including:
Oxidation: It can be further oxidized to form naphthalene-1,8-dicarboxylic acid.
Reduction: Reduction of the aldehyde groups can yield naphthalene-1,8-dimethanol.
Substitution: The formyl groups can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like Grignard reagents (RMgX) or organolithium compounds (RLi) are employed for nucleophilic substitution.
Major Products:
Oxidation: Naphthalene-1,8-dicarboxylic acid.
Reduction: Naphthalene-1,8-dimethanol.
Substitution: Various substituted naphthalene derivatives depending on the nucleophile used.
Scientific Research Applications
Naphthalene-1,8-dicarbaldehyde has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and coordination polymers.
Biology: It serves as a fluorescent probe in biochemical assays due to its ability to form Schiff bases with amines.
Medicine: Research is ongoing into its potential use in drug development, particularly in the synthesis of bioactive compounds.
Industry: It is utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of naphthalene-1,8-dicarbaldehyde in chemical reactions often involves the formation of intermediates such as hemiacetals or Schiff bases. These intermediates can undergo further transformations depending on the reaction conditions. The molecular targets and pathways involved are primarily dictated by the nature of the reactants and the specific reaction being carried out .
Comparison with Similar Compounds
Naphthalene-2,3-dicarbaldehyde: Similar in structure but with formyl groups at the 2 and 3 positions.
Naphthalene-1,8-dicarboxylic acid: The oxidized form of naphthalene-1,8-dicarbaldehyde.
Naphthalene-1,8-dimethanol: The reduced form of this compound.
Uniqueness: this compound is unique due to its ability to form stable cyclic structures and its reactivity towards nucleophiles, making it a versatile intermediate in organic synthesis .
Properties
IUPAC Name |
naphthalene-1,8-dicarbaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8O2/c13-7-10-5-1-3-9-4-2-6-11(8-14)12(9)10/h1-8H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PYHRFGZORIHOMQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)C=O)C(=CC=C2)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40531525 | |
Record name | Naphthalene-1,8-dicarbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40531525 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
17216-14-7 | |
Record name | Naphthalene-1,8-dicarbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40531525 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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